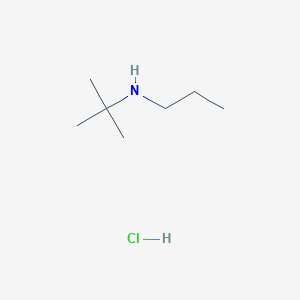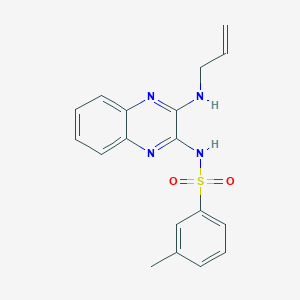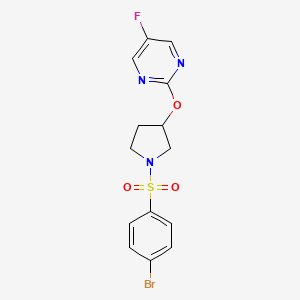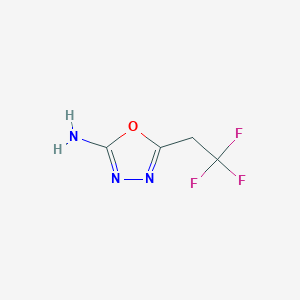
7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound is characterized by the presence of a chloro group at the 7th position and a 4-methylsulfonylpiperazin-1-yl group at the 4th position of the quinoline ring.
Métodos De Preparación
The synthesis of 7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloroquinoline and 4-methylsulfonylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 7-chloroquinoline is reacted with 4-methylsulfonylpiperazine under reflux conditions for several hours.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 7th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) . Major products formed from these reactions include substituted quinolines, sulfone derivatives, and tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, it can bind to DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby inhibiting bacterial growth . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline include:
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-(piperazin-1-yl)quinoline: Studied for its antimicrobial properties.
7-Chloro-4-(4-methylpiperazin-1-yl)quinoline: Similar structure but lacks the sulfonyl group, affecting its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
IUPAC Name |
7-chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-21(19,20)18-8-6-17(7-9-18)14-4-5-16-13-10-11(15)2-3-12(13)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUJCPWVORWDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2358802.png)


![N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2358805.png)
![5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride](/img/structure/B2358807.png)



![N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide](/img/structure/B2358816.png)
![3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2358817.png)
